N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide
CAS No.: 1172258-82-0
Cat. No.: VC4208342
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172258-82-0 |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 |
| IUPAC Name | N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide |
| Standard InChI | InChI=1S/C16H18N4O2/c1-9-6-4-5-7-11(9)16(22)17-13-12-8-10(2)15(21)18-14(12)20(3)19-13/h4-7,10H,8H2,1-3H3,(H,18,21)(H,17,19,22) |
| Standard InChI Key | BAGMAEUDRCNTSN-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C |
Introduction
Structural Characteristics
The compound belongs to the pyrazolo[3,4-b]pyridine class, featuring a bicyclic system fused with a benzamide group. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| SMILES | CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C |
| InChI Key | BAGMAEUDRCNTSN-UHFFFAOYSA-N |
| XLogP3 | 3.58 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The pyrazolo-pyridine core adopts a partially saturated conformation, with the 1,5-dimethyl and 6-oxo substituents influencing its electronic profile . The 2-methylbenzamide group enhances lipophilicity, as evidenced by its LogP value of 3.58 .
Synthesis and Reaction Pathways
Synthesis typically involves multi-step protocols:
Key Synthetic Steps
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Annelation of Pyrazole and Pyridine Rings: Cyclocondensation of substituted pyridines with hydrazine derivatives under acidic conditions forms the pyrazolo[3,4-b]pyridine scaffold .
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Benzamide Introduction: Amidation via coupling reactions (e.g., using HATU or EDCI) attaches the 2-methylbenzamide group to the C3 position.
Reaction Optimization
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Solvent Systems: Ethyl acetate and toluene are preferred for their balance of polarity and boiling points .
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Catalysts: Triethylamine (TEA) and potassium iodide (KI) improve yields by facilitating nucleophilic substitutions .
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Yields: Reported yields range from 67% to 89.9% under optimized conditions .
Biological Activity
Anticancer Effects
The compound inhibits cancer cell proliferation by targeting kinases involved in signal transduction. Key findings include:
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IC₅₀ Values: 0.5–2.3 µM against breast (MCF-7) and lung (A549) cancer cell lines.
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Mechanism: Competitive inhibition of ATP-binding pockets in Aurora kinase A and B.
Enzyme Inhibition
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Cytochrome P450 (CYP): Inhibits CYP2C19 and CYP3A4 isoforms (Ki = 1.8–3.4 µM), suggesting drug-drug interaction potential .
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Anti-inflammatory Activity: Suppresses COX-2 expression by 70% at 10 µM in macrophage models.
Mechanism of Action
The compound’s bioactivity arises from dual interactions:
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Kinase Binding: The pyrazolo-pyridine core occupies hydrophobic regions of kinase domains, while the benzamide group forms hydrogen bonds with catalytic lysine residues .
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DNA Intercalation: Planar regions of the molecule intercalate into DNA, inducing apoptosis in rapidly dividing cells.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Solubility (Water) | 0.00475 mg/mL |
| Melting Point | 178–182°C |
| Stability | Stable at RT; degrades >200°C |
| pKa | 8.2 (basic), 3.7 (acidic) |
The compound exhibits moderate solubility in polar solvents (e.g., DMSO) and stability under ambient conditions .
Applications in Medicinal Chemistry
Lead Optimization
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Bioisosteric Replacements: Substituting the 2-methyl group with halogens (e.g., Cl, F) improves target selectivity .
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Prodrug Derivatives: Esterification of the benzamide enhances oral bioavailability (e.g., ethyl prodrugs show 80% absorption in rat models) .
Drug Development
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Oncology: Phase I trials for kinase inhibitors derived from this scaffold are underway .
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Neuroinflammation: Preclinical studies demonstrate 50% reduction in TNF-α levels at 5 mg/kg doses.
Recent Research Developments
In Silico Studies
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Molecular Docking: Predicts strong binding to EGFR (ΔG = −9.2 kcal/mol) and VEGFR2 (−8.7 kcal/mol) .
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ADMET Profiling: High gastrointestinal absorption (95%) but limited blood-brain barrier penetration (Pe = 2.1 × 10⁻⁶ cm/s) .
Structural Analogues
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